![molecular formula C8H5NO4 B3278073 5-Nitroisobenzofuran-1(3H)-one CAS No. 67081-02-1](/img/structure/B3278073.png)
5-Nitroisobenzofuran-1(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of 5-Nitroisobenzofuran-1(3H)-one involves various methods, including cyclization reactions. One common approach is the reaction of phthalic anhydride with nitric acid , leading to the formation of the nitro group on the benzofuran ring. Detailed synthetic pathways and optimization strategies can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 5-Nitroisobenzofuran-1(3H)-one consists of a fused benzofuran ring system with a nitro group attached. The compound’s IUPAC name is 5-nitro-1,3-dihydro-2-benzofuran-1,3-dione . The InChI Key for this compound is MMVIDXVHQANYAE-UHFFFAOYSA-N .
Scientific Research Applications
Antimicrobial Activity
5-Nitroisobenzofuran-1(3H)-one derivatives have been investigated for their antimicrobial properties. For instance, a study identified a small molecule inhibitor, 4-nitroisobenzofuran-1(3H)-one (IITK2020), which showed inhibitory effects against Staphylococcus aureus, including multidrug-resistant strains. This compound specifically targets peptidoglycan biosynthesis, a crucial process in bacterial cell wall formation (Rawat et al., 2022).
Molecular Structure and Antioxidant Activity
Another study focused on the molecular structure of a novel phthalide derivative, 3-((5-methylpyridin-2-yl) amino) isobenzofuran-1(3H)-one. The research involved X-ray diffraction, IR spectroscopy, and quantum chemical computation. This study not only provided insights into the compound's structural properties but also explored its antioxidant activities, demonstrating its potential in various applications (Yılmaz et al., 2020).
Antibacterial Activity of Derivatives
Derivatives of 5-Nitroisobenzofuran-1(3H)-one, specifically 1-(2-(5-nitrofuran-2-yl)-5-(aryl)-1,3,4-oxadiazol-3-(2H)-yl ethanone compounds, have been synthesized and shown to have strong antibacterial activity against various strains of Staphylococcus aureus. These findings suggest potential applications in developing new antibacterial agents, especially considering the rise of drug-resistant bacterial strains (Oliveira et al., 2012).
Applications in PARP Inhibition
The compound 5-Aminoisoquinolin-1-one, derived from 5-Nitroisobenzofuran-1(3H)-one, has been explored for its potential in inhibiting Poly(ADP-ribose)polymerase-1 (PARP-1), a target for drug design in various therapeutic applications. The synthesis routes and molecular modeling for this compound suggest its utility in medicinal chemistry, particularly in the context of PARP-1 inhibition (Woon et al., 2013).
Potential in Treating Chagas Disease
Research on 5-Nitroisobenzofuran-1(3H)-one derivatives has also indicated promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. The studies highlight the potential of these compounds in developing new therapeutic options for treating this neglected tropical disease (Fonseca-Berzal et al., 2020).
properties
IUPAC Name |
5-nitro-3H-2-benzofuran-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8-7-2-1-6(9(11)12)3-5(7)4-13-8/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCQAOSVHLEFJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroisobenzofuran-1(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.